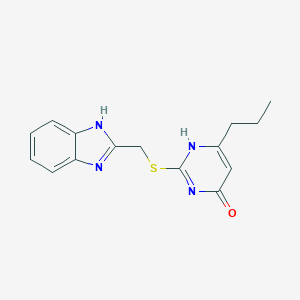![molecular formula C17H15N3 B498852 2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole CAS No. 41278-00-6](/img/structure/B498852.png)
2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole is a heterocyclic compound that combines the structural features of both indole and benzimidazole These two moieties are significant in medicinal chemistry due to their presence in various biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole typically involves the construction of the indole and benzimidazole rings followed by their coupling. One common method includes the reaction of 2-methylindole with benzimidazole derivatives under specific conditions. For instance, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in toluene can yield intermediates that are further processed to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups attached to the indole or benzimidazole rings.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like toluene or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups into the molecule.
科学研究应用
2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, where the compound binds and exerts its effects. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological outcomes .
相似化合物的比较
Similar Compounds
(2-Methyl-1H-indol-3-yl)acetic acid: Another indole derivative with different functional groups.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxy-1H-indol-3-yl)acetamide: A compound with similar indole moieties but different substituents.
Uniqueness
2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole is unique due to its specific combination of indole and benzimidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields .
属性
IUPAC Name |
2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-11-13(12-6-2-3-7-14(12)18-11)10-17-19-15-8-4-5-9-16(15)20-17/h2-9,18H,10H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGKKWJDHOAKFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-benzyl-1H-benzimidazol-2-yl)methyl]pyridinium](/img/structure/B498770.png)
![1-methyl-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498772.png)
![1-methyl-3-propyl-N-{4-[(1-pyrrolidinylsulfonyl)methyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B498774.png)
![4-nitro-1-methyl-3-propyl-N-{4-[(1-pyrrolidinylsulfonyl)methyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B498776.png)
![2-ethoxy-N-{4-[(4-morpholinylsulfonyl)methyl]phenyl}benzamide](/img/structure/B498780.png)
![2-ethoxy-N-{4-[(1-pyrrolidinylsulfonyl)methyl]phenyl}benzamide](/img/structure/B498782.png)
![2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B498783.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]ethyl 2-fluorophenyl ether](/img/structure/B498785.png)

![2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,3-BENZOTHIAZOLE](/img/structure/B498788.png)
![2-{[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}ethan-1-ol](/img/structure/B498791.png)

![2-[2-(4-chlorophenoxy)ethylsulfanyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B498793.png)
